![molecular formula C14H9BrClFO2 B1372422 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-07-6](/img/structure/B1372422.png)
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
“5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound used for proteomics research . It has a molecular weight of 343.58 and its molecular formula is C14H9BrClFO2 . The CAS Number of this compound is 1160250-07-6 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride” is represented by the formula C14H9BrClFO2 . This indicates that the compound contains 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.Scientific Research Applications
Synthesis and Optimization
An Improved Method for Synthesizing Prasugrel Intermediate Zheng Min (2013) demonstrated an improved synthesis method for a prasugrel intermediate, highlighting the use of methylene chloride as a solvent and benzoyl peroxide as a reaction accelerator to achieve a product content of 96% and productivity of 83.9% Zheng Min, 2013.
Unexpected Formation and Synthesis
Unexpected One-Step Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions Begala, Caboni, Matos, and Delogu (2018) reported the unexpected formation of 3-benzoyl-2-phenylbenzofuran derivatives through the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides. The presence of electron-withdrawing groups in benzoyl chlorides led to higher yields of these derivatives Begala et al., 2018.
Antimicrobial Applications
Microwave-Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position was crucial for enhancing antimicrobial activity Desai, Rajpara & Joshi, 2013.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFCZBYXFCCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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